molecular formula C13H16ClN3O3 B12211981 4-chloro-N'-(morpholin-4-ylacetyl)benzohydrazide

4-chloro-N'-(morpholin-4-ylacetyl)benzohydrazide

Cat. No.: B12211981
M. Wt: 297.74 g/mol
InChI Key: HXJFIHYLEBXTMR-UHFFFAOYSA-N
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Description

4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide is an organic compound belonging to the class of hydrazides and hydrazones These compounds are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Utilization in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of lysine-specific histone demethylase 1A, thereby affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(2-chloroacetyl)benzohydrazide
  • 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
  • 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

4-chloro-N’-(morpholin-4-ylacetyl)benzohydrazide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

4-chloro-N'-(2-morpholin-4-ylacetyl)benzohydrazide

InChI

InChI=1S/C13H16ClN3O3/c14-11-3-1-10(2-4-11)13(19)16-15-12(18)9-17-5-7-20-8-6-17/h1-4H,5-9H2,(H,15,18)(H,16,19)

InChI Key

HXJFIHYLEBXTMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NNC(=O)C2=CC=C(C=C2)Cl

solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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